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Compound of Interest

2-Bromo-4-
Compound Name:
fluorobenzenesulfonamide

Cat. No.: B1303431

Disclaimer: Publicly available scientific literature and patent databases contain limited specific
information regarding the synthesis, characterization, and application of 2-Bromo-4-
fluorobenzenesulfonamide. This guide has been constructed based on established chemical
principles and data from closely related structural analogs. The experimental protocols and
spectral data presented herein are predictive and should be regarded as a starting point for
research and development.

Introduction

2-Bromo-4-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide. Compounds
within this class are of significant interest to the pharmaceutical and agrochemical industries
due to their prevalence in a wide range of biologically active molecules. The sulfonamide
functional group is a key pharmacophore, while the presence of bromine and fluorine atoms
can modulate a compound's physicochemical properties, such as lipophilicity, metabolic
stability, and binding affinity to biological targets. This document provides a technical overview
of 2-Bromo-4-fluorobenzenesulfonamide, including its physicochemical properties, a
proposed synthetic route with detailed experimental protocols, and predicted analytical
characterization data.

Physicochemical Properties

The known and predicted physicochemical properties of 2-Bromo-4-
fluorobenzenesulfonamide are summarized in the table below.
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Property Value Source

CAS Number 351003-60-6 Chemical Supplier Catalogs
Molecular Formula CeHsBrFNO2S Chemical Supplier Catalogs
Molecular Weight 254.08 g/mol Calculated

Appearance White to off-white solid Inferred

Melting Point 171-175 °C Supplier Data

Boiling Point ~360.9 °C (predicted) Predictive Software

Density ~1.8 g/cm3 (predicted) Predictive Software

Expected to be soluble in polar
. organic solvents (e.g., DMSO,
Solubility ) Inferred from structure
DMF, Acetone) and sparingly

soluble in water.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 2-Bromo-4-fluorobenzenesulfonamide is proposed
to proceed in two main stages:

e Synthesis of the key intermediate, 2-bromo-4-fluorobenzenesulfonyl chloride, from 2-bromo-
4-fluoroaniline via a diazotization reaction followed by a copper-catalyzed sulfonyl
chlorination (a variation of the Sandmeyer reaction).

o Ammonolysis of 2-bromo-4-fluorobenzenesulfonyl chloride to yield the final product, 2-
Bromo-4-fluorobenzenesulfonamide.
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Caption: Proposed overall synthetic workflow for 2-Bromo-4-fluorobenzenesulfonamide.
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Experimental Protocols

Synthesis of 2-Bromo-4-fluorobenzenesulfonyl chloride

(CAS: 351003-45-7)

This protocol is a generalized procedure based on standard methods for the synthesis of aryl

sulfonyl chlorides from anilines.

Materials:
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e 2-Bromo-4-fluoroaniline

e Concentrated Hydrochloric Acid (HCI)

e Sodium Nitrite (NaNOz2)

» Sulfur Dioxide (SOz2) gas or a solution of SOz in acetic acid

o Copper(l) Chloride (CuCl) or Copper(ll) Chloride (CuCl2) as a catalyst
e Dichloromethane (DCM) or other suitable organic solvent for extraction
e Anhydrous Sodium Sulfate (Na2S0a4) or Magnesium Sulfate (MgSOa)

e |ce

Procedure:

» Diazotization:

o In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping
funnel, suspend 2-bromo-4-fluoroaniline (1.0 eq) in a mixture of concentrated HCI and
water.

o Cool the suspension to 0-5 °C in an ice-salt bath.

o Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the
temperature below 5 °C.

o Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the
diazonium salt.

» Sulfonyl Chlorination (Sandmeyer-type Reaction):

o In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent like
acetic acid and cool it to 0-5 °C.

o Add a catalytic amount of copper(l) or copper(ll) chloride to this solution.
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o Slowly add the cold diazonium salt solution prepared in the previous step to the SOz
solution. Vigorous gas evolution (N2) will occur. Maintain the temperature between 5-10 °C
during the addition.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

e Work-up and Purification:

Pour the reaction mixture onto crushed ice.

[¢]

o Extract the agueous mixture with dichloromethane (3 x volume).

o Combine the organic layers and wash with water and then with a saturated sodium
bicarbonate solution to remove any remaining acid.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
remove the solvent under reduced pressure to yield the crude 2-bromo-4-
fluorobenzenesulfonyl chloride.

o The crude product can be purified by vacuum distillation or recrystallization from a suitable
solvent if necessary.
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Workflow for Precursor Synthesis
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Caption: Experimental workflow for the synthesis of the precursor.

Synthesis of 2-Bromo-4-fluorobenzenesulfonamide

(CAS: 351003-60-6)

This is a generalized protocol for the ammonolysis of a sulfonyl chloride.

Materials:
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e 2-Bromo-4-fluorobenzenesulfonyl chloride

e Agueous Ammonium Hydroxide (concentrated)

e Dichloromethane (DCM) or Tetrahydrofuran (THF)

e Dilute Hydrochloric Acid (HCI)

» Saturated Sodium Bicarbonate solution

¢ Anhydrous Sodium Sulfate (Na2S0O4) or Magnesium Sulfate (MgSOQOa)
Procedure:

» Reaction:

o Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as
DCM or THF in a round-bottom flask.

o Cool the solution to 0 °C in an ice bath.

o Slowly add an excess of concentrated agueous ammonium hydroxide (e.g., 5-10 eq)
dropwise with vigorous stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting
material.

o Work-up and Purification:

o If a precipitate (the product) has formed, it can be collected by filtration, washed with cold
water, and dried.

o If the product remains in solution, transfer the reaction mixture to a separatory funnel.

o Separate the organic layer. Extract the aqueous layer with the same organic solvent.
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o Combine the organic layers and wash sequentially with dilute HCI, water, and saturated
sodium bicarbonate solution.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
remove the solvent under reduced pressure.

o The crude 2-Bromo-4-fluorobenzenesulfonamide can be purified by recrystallization
from a suitable solvent system (e.g., ethanol/water or toluene).

Workflow for Final Product Synthesis
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Caption: Experimental workflow for the synthesis of the final product.

Predicted Analytical Characterization
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No published spectral data for 2-Bromo-4-fluorobenzenesulfonamide is currently available.
The following table summarizes the expected analytical data based on its chemical structure.

Technique Expected Observations

Aromatic protons would appear as multiplets in
the range of & 7.0-8.0 ppm. The -SO2NH:

1H NMR protons would appear as a broad singlet, the
chemical shift of which would be solvent-

dependent.

Aromatic carbons would appear in the range of

0 110-145 ppm. The carbon attached to bromine
13C NMR would be expected around & 115-125 ppm, and

the carbon attached to fluorine would show a

large C-F coupling constant.

A single resonance for the fluorine atom, likely a

F NMR _ _ _ _
multiplet due to coupling with aromatic protons.
- N-H stretching of the sulfonamide group:
~3350-3250 cm~! (two bands).- Aromatic C-H
stretching: ~3100-3000 cm~t.- Asymmetric and
FT-IR (cm™1)

symmetric S=0O stretching: ~1350-1300 cm~1
and ~1170-1150 cm~1.- C-F stretching: ~1250-
1000 cm~1.- C-Br stretching: ~700-500 cm~1,

[M-H]~ at m/z ~252/254 (due to bromine

Mass Spec (ESI
pec (ES) isotopes).[M+H]* at m/z ~254/256.

Potential Applications in Drug Discovery and
Development

While no specific applications for 2-Bromo-4-fluorobenzenesulfonamide have been
documented, its structural features suggest its potential as a valuable building block in
medicinal chemistry.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1303431?utm_src=pdf-body
https://www.benchchem.com/product/b1303431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a
variety of drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory
agents.

e Fluorine Substitution: The fluorine atom can enhance metabolic stability, improve binding
affinity to target proteins, and modulate the pKa of nearby functional groups.

o Bromine Substitution: The bromine atom provides a reactive handle for further synthetic
modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira couplings), allowing for the construction of more complex molecular
architectures.

This compound could serve as a starting material or intermediate in the synthesis of novel
therapeutic agents targeting a wide range of diseases.

Conclusion

2-Bromo-4-fluorobenzenesulfonamide is a chemical compound with potential utility in
research and development, particularly in the field of medicinal chemistry. Due to the current
lack of published literature, this guide provides a foundational understanding based on inferred
properties and generalized synthetic methodologies. Further experimental work is required to
fully characterize this molecule and explore its potential applications. Researchers and
scientists are encouraged to use the information presented as a starting point for their
investigations.

» To cite this document: BenchChem. [In-Depth Technical Guide: 2-Bromo-4-
fluorobenzenesulfonamide (CAS 351003-60-6)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1303431#2-bromo-4-
fluorobenzenesulfonamide-cas-number-351003-60-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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